Benzothiazole
Overview
Description
Benzothiazole is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. It consists of a benzene ring fused to a thiazole ring. This compound is a colorless, slightly viscous liquid that is not widely used in its parent form but has many derivatives that are found in commercial products and nature .
Synthetic Routes and Reaction Conditions:
Condensation Reaction: this compound can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Cyclization Reaction: Another method involves the cyclization of thioamide or carbon dioxide as raw materials.
Catalytic Addition Reaction: The catalytic addition reaction of ortho-haloaniline and a sulfur-containing compound is also used.
Intramolecular Cyclization: Thioformanilides can be cyclized using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone in dichloromethane at ambient temperature.
Industrial Production Methods:
Solvent-Free Conditions: An efficient protocol involves the reaction of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate under solvent-free conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where this compound reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated benzothiazoles, nitrobenzothiazoles, sulfonated benzothiazoles.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to display antibacterial activity by inhibiting several targets. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological processes, and their inhibition can lead to the disruption of these processes, resulting in the antibacterial activity of this compound derivatives.
Mode of Action
The mode of action of this compound derivatives can vary based on the aryl group substitution. Studies on intact bacterial cells and plasmid DNA have revealed that these compounds can exhibit different modes of action . For instance, some this compound derivatives have been found to cause significant apoptotic death of certain cell lines .
Biochemical Pathways
This compound derivatives can affect several biochemical pathways due to their interaction with multiple targets. For instance, they can inhibit the function of enzymes like dihydroorotase and DNA gyrase, which are involved in nucleotide synthesis and DNA replication, respectively . By inhibiting these enzymes, this compound derivatives can disrupt the normal functioning of these pathways, leading to the death of the bacterial cells.
Pharmacokinetics
The pharmacokinetics of this compound derivatives can vary based on their chemical structure. For instance, certain this compound derivatives have been found to have good bioavailability (>52%) by oral dose . This suggests that these compounds can be effectively absorbed and distributed in the body, which is crucial for their antibacterial activity.
Result of Action
The result of this compound’s action at the molecular and cellular level can be quite significant. For instance, certain this compound derivatives have been found to cause significant apoptotic death of certain cell lines . This can lead to the death of the bacterial cells, thereby exhibiting their antibacterial activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, benzothiazoles have been found in various environmental matrices, suggesting that they can persist in the environment . Furthermore, the presence of benzothiazoles in the environment can potentially worsen water quality, highlighting the need for careful management of these compounds .
Biochemical Analysis
Biochemical Properties
Benzothiazole has been found to interact with the BCL-2 family of enzymes, which are key players in apoptosis . The balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family is crucial for cell survival, and this compound has been shown to disrupt this balance .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) . It also decreases the activity of inflammatory factors IL-6 and TNF-α .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the BCL-2 family of enzymes, which play a critical role in apoptosis regulation .
Scientific Research Applications
Benzothiazole and its derivatives have a wide range of applications in various fields:
Comparison with Similar Compounds
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
Thiazole: Lacks the fused benzene ring.
Benzimidazole: Contains a nitrogen atom instead of sulfur.
Uniqueness:
- Benzothiazole’s unique combination of a benzene ring fused to a thiazole ring gives it distinct chemical properties and biological activities. Its derivatives are widely used in various applications, making it a versatile and valuable compound in both research and industry .
Properties
IUPAC Name |
1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJUPLGTWVMSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024586 | |
Record name | Benzothiazole | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow liquid with an unpleasant odor; mp = 2 deg C; [HSDB] Colorless liquid; [Alfa Aesar MSDS], Clear to amber liquid; quinoline-like, rubbery odour | |
Record name | Benzothiazole | |
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Boiling Point |
227-228 °C AT 765 MM HG, 231.00 to 233.00 °C. @ 760.00 mm Hg | |
Record name | BENZOTHIAZOLE | |
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Record name | Benzothiazole | |
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Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALC, CARBON DISULFIDE, Very soluble in ether, soluble in acetone, slightly soluble in water., 4.3 mg/mL at 25 °C, Very slightly soluble in water; Soluble in acetone, carbon disulfide, Miscible at room temperature (in ethanol) | |
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Record name | Benzothiazole | |
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Record name | Benzothiazole | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/973/ | |
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Density |
1.246 AT 20 °C/4 °C, 1.236-1.240 | |
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Record name | Benzothiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/973/ | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | Benzothiazole | |
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Color/Form |
Yellow liquid | |
CAS No. |
95-16-9 | |
Record name | Benzothiazole | |
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Melting Point |
2 °C | |
Record name | BENZOTHIAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796 | |
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Record name | Benzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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